molecular formula C13H17NOS B14315566 3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one CAS No. 112380-89-9

3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one

Cat. No.: B14315566
CAS No.: 112380-89-9
M. Wt: 235.35 g/mol
InChI Key: RWSDTVRGUIQJMD-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one is an organic compound with a complex structure that includes a phenyl group, a methylsulfanyl group, and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a phenylacetone derivative with a methylsulfanyl reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The intermediate product is then reacted with an isopropylamine derivative to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used

Properties

CAS No.

112380-89-9

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

3-methylsulfanyl-1-phenyl-3-(propan-2-ylamino)prop-2-en-1-one

InChI

InChI=1S/C13H17NOS/c1-10(2)14-13(16-3)9-12(15)11-7-5-4-6-8-11/h4-10,14H,1-3H3

InChI Key

RWSDTVRGUIQJMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=CC(=O)C1=CC=CC=C1)SC

Origin of Product

United States

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